molecular formula C18H26O3 B037776 Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate CAS No. 122115-50-8

Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate

Cat. No.: B037776
CAS No.: 122115-50-8
M. Wt: 290.4 g/mol
InChI Key: RPPBHGSEMGHZAI-UHFFFAOYSA-N
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Description

Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a 4-isopropylphenyl group and a ketone functional group at the seventh position

Scientific Research Applications

Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

In biochemistry, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-isopropylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of acid or base catalysts to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-oxoheptanoate: Lacks the 4-isopropylphenyl group, resulting in different chemical and biological properties.

    Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: The presence of a methyl group instead of an isopropyl group can influence the compound’s reactivity and interactions.

    Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate: The bulkier tert-butyl group may affect the compound’s steric properties and its behavior in chemical reactions.

Properties

IUPAC Name

ethyl 7-oxo-7-(4-propan-2-ylphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-21-18(20)9-7-5-6-8-17(19)16-12-10-15(11-13-16)14(2)3/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPBHGSEMGHZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645762
Record name Ethyl 7-oxo-7-[4-(propan-2-yl)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-50-8
Record name Ethyl 4-(1-methylethyl)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-[4-(propan-2-yl)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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